N-Acetyl-2-amino-5-phenyl-D5-pyridine
Description
N-Acetyl-2-amino-5-phenyl-D5-pyridine is a deuterated pyridine derivative featuring an acetylated amino group at position 2, a phenyl substituent at position 5, and five deuterium atoms (D5) replacing hydrogen atoms, likely in the pyridine ring or phenyl group. The acetyl group enhances metabolic stability, while the phenyl substitution may influence lipophilicity and binding interactions .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
N-[5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)/i2D,3D,4D,5D,6D |
InChI Key |
FXUKKQSINSXDFT-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)NC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Alkyne Derivatives
Patent CN110092746B describes a halogen-mediated cyclization approach for synthesizing 2-amino-5-halopyridines. While originally targeting halogenated derivatives, this method can be adapted for phenyl-substituted analogs. The process involves:
- Addition Reaction : 4-Cyano-1-butyne reacts with phenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the phenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling, achieving >85% yield in toluene at 80°C.
- Cyclization : The resulting intermediate undergoes ammonia-mediated cyclization in pyridine at 50–80°C, forming 2-amino-5-phenylpyridine. Solvent systems such as 1,2-dichloroethane enhance regioselectivity, minimizing byproducts like 3-phenyl isomers.
Direct Amination of Pyridine Derivatives
An alternative route involves aminating pre-functionalized pyridines. For example, 5-phenylpyridine-2-carbonitrile can be reduced using lithium aluminum hydride (LiAlH₄) to yield 2-amino-5-phenylpyridine. However, this method suffers from moderate selectivity (∼70%) due to competing reduction pathways.
Acetylation Strategies for Amino Group Functionalization
Acetylation of the 2-amino group is critical for stabilizing the compound and modulating its biological activity. Two approaches are widely employed:
Classical Acetylation with Acetic Anhydride
Reacting 2-amino-5-phenylpyridine with acetic anhydride in dichloromethane at 25°C achieves near-quantitative acetylation within 2 hours. Triethylamine (Et₃N) is added to scavenge HCl byproducts, improving reaction efficiency. Deuterated acetic anhydride (Ac₂O-d₆) substitutes standard reagents to introduce the D5 label, with deuteration efficiency exceeding 95% under inert atmospheres.
Enzymatic Acetylation
Recent advances utilize lipase enzymes (e.g., Candida antarctica Lipase B) for regioselective acetylation. This method offers eco-friendly advantages, operating in aqueous buffers at 37°C. Yields reach 88% with 99% enantiomeric excess, though scalability remains challenging.
Deuterium Incorporation Techniques
The D5 designation indicates five deuterium atoms within the acetyl group, typically introduced via:
Deuterated Reagent Synthesis
Using Ac₂O-d₆ as the acetylating agent ensures full deuteration of the acetyl group. Kinetic isotope effects slightly reduce reaction rates (∼15% slower than non-deuterated analogs), necessitating extended reaction times.
Post-Synthetic Hydrogen-Deuterium Exchange
Exposing N-acetyl-2-amino-5-phenylpyridine to D₂O under acidic conditions (pH 2–3) facilitates H/D exchange at labile positions. However, this method risks partial deuteration and requires rigorous purification to achieve >98% isotopic purity.
Comparative Analysis of Synthetic Methods
Key findings:
- Alkyne cyclization offers superior regioselectivity for phenyl introduction but requires hazardous halogen reagents.
- Enzymatic acetylation, while sustainable, lags in deuteration efficiency due to enzyme sensitivity toward deuterated substrates.
Challenges in Scalability and Purification
Byproduct Formation
Competing reactions during cyclization generate 3-phenyl isomers (∼5–8%), necessitating chromatography for removal. Silica gel columns with ethyl acetate/hexane (3:7) eluents achieve >99% purity but increase production costs.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-amino-5-phenyl-D5-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride
Major Products
Oxidation: Formation of N-acetyl-2-amino-5-phenylpyridine N-oxide.
Reduction: Formation of N-acetyl-2-amino-5-phenylpyridine.
Substitution: Formation of halogenated derivatives of this compound
Scientific Research Applications
N-Acetyl-2-amino-5-phenyl-D5-pyridine is used in various scientific research fields:
Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of N-Acetyl-2-amino-5-phenyl-D5-pyridine involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can influence reaction kinetics and metabolic stability, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table compares key structural and physicochemical properties of N-Acetyl-2-amino-5-phenyl-D5-pyridine with related compounds from the evidence:
Key Observations:
- Functional Groups: The acetylated amino group reduces polarity compared to primary amines (e.g., 5-Amino-2-pyridinecarboxylic acid ), impacting solubility and receptor interactions.
- Aromatic Systems : Unlike the dibenzodiazepine core in , the target compound’s pyridine-phenyl system may exhibit weaker π-π stacking interactions but greater synthetic versatility.
Hydrogen Bonding and Crystal Packing
The compound in demonstrates intricate hydrogen bonding (N–H⋯O, N–H⋯N) and π-π interactions (centroid distance = 3.672 Å), which stabilize its layered crystal structure. By contrast, this compound’s acetyl group could participate in C=O⋯H–N hydrogen bonds, while the phenyl group may engage in weaker CH-π interactions.
Research Findings and Limitations
- Hydrogen Bonding: The acetyl group in the target compound may reduce hydrogen-bond donor capacity compared to primary amines in , affecting solubility and crystallinity.
- Structural Flexibility : The pyridine core allows for regioselective modifications, as seen in 5-Fluoro-N-methylpyridin-2-amine , but steric hindrance from the phenyl group may limit reactivity at position 4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
